REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:8]=[O:9])[CH2:2][CH3:3].[BH4-].[Na+]>CCO>[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH2:8][OH:9])[CH2:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.499 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice-water bath was removed
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added
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Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with diethyl ether (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a pale yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (hexanes/EtOAc, 4:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC=1C=C(CO)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |